Tin(IV) chloride bis(2,4-pentanedionate) is widely used as a nuclear magnetic resonance (NMR) shift reagent. Its ability to complex with various functional groups in molecules can cause significant shifts in their NMR signals, allowing researchers to:
Tin(IV) chloride bis(2,4-pentanedionate) has been explored as a catalyst for various organic reactions. Its Lewis acidic nature facilitates bond activation and rearrangement, enabling efficient conversion of starting materials to desired products. Some specific examples include:
Tin(IV) chloride bis(2,4-pentanedionate) can be employed as a precursor for the synthesis of various functional materials with diverse properties. These materials find applications in various fields, including:
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one is an organotin compound with the molecular formula C₁₀H₁₄Cl₂O₄Sn. This compound features a coordination complex where tin(IV) is bonded to two chloride ions and two acetylacetonate ligands. Its unique structure allows it to function as both a Lewis acid and a coordination complex, which enhances its versatility in various
Tin(IV) chloride bis(2,4-pentanedionate) primarily finds use as a:
Reactions involving this compound typically utilize common reagents such as Grignard reagents, organolithium compounds, and other nucleophiles. These reactions are generally conducted under inert atmospheric conditions to prevent hydrolysis and oxidation.
The synthesis of 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one typically involves the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction can be summarized as follows:
This reaction is usually performed in organic solvents such as toluene or dichloromethane, with the product isolated through crystallization. For industrial production, similar synthetic routes are employed but optimized for higher yields and purity.
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one finds applications in various fields:
The uniqueness of 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one lies in its dual functionality as both a Lewis acid and a coordination complex. This characteristic allows it to participate in a broader range of
Corrosive;Irritant;Health Hazard